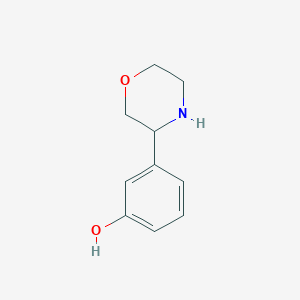

3-(Morpholin-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Morpholin-3-yl)phenol is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It features a phenol group substituted with a morpholine ring at the third position

Preparation Methods

The synthesis of 3-(Morpholin-3-yl)phenol typically involves the reaction of phenol derivatives with morpholine under specific conditions. One common method involves the use of 3-bromophenol and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(Morpholin-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding hydroxy derivatives.

Scientific Research Applications

3-(Morpholin-3-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 3-(Morpholin-3-yl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .

Comparison with Similar Compounds

3-(Morpholin-3-yl)phenol can be compared with other similar compounds, such as:

3-(Morpholin-4-yl)phenol: Similar structure but with the morpholine ring attached at the fourth position.

3-(Piperidin-3-yl)phenol: Contains a piperidine ring instead of a morpholine ring.

3-(Pyrrolidin-3-yl)phenol: Features a pyrrolidine ring in place of the morpholine ring.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the unique potential of this compound in various fields .

Biological Activity

3-(Morpholin-3-yl)phenol, an organic compound with the molecular formula C10H13NO2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily recognized for its potential antimicrobial and anticancer properties, which are critical in the development of new therapeutic agents. This article delves into the biological activities of this compound, highlighting research findings, mechanisms of action, and comparative studies with similar compounds.

This compound has a molecular weight of 179.22 g/mol. Its structure features a phenolic group substituted with a morpholine ring, which is significant for its biological activity. The compound can be synthesized through various methods, typically involving the reaction of phenolic derivatives with morpholine under specific conditions, such as using 3-bromophenol and potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 3-morpholin-3-ylphenol |

| InChI Key | YVEBKSBZUBRRIY-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC(N1)C2=CC(=CC=C2)O |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for effective bacterial inhibition range from <0.03125 to 4 μg/mL depending on the strain . The compound's mechanism involves inhibiting bacterial topoisomerases, crucial enzymes for DNA replication and transcription.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to modulate cell cycle regulatory pathways. Studies have shown that it can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines. The compound's interaction with molecular targets affects various biochemical pathways that are essential for tumor growth.

The biological mechanisms underlying the activities of this compound involve:

- Enzyme Inhibition : It acts as an inhibitor of kinases and topoisomerases, affecting cellular processes such as DNA replication and repair.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3-(Morpholin-4-yl)phenol | Morpholine at position 4 | Similar antimicrobial activity |

| 3-(Piperidin-3-yl)phenol | Piperidine ring | Different receptor interactions |

| 3-(Pyrrolidin-3-yl)phenol | Pyrrolidine ring | Varying potency against cancer cells |

These comparisons indicate that while structural similarities exist, the biological activities can vary significantly based on minor modifications in the molecular structure.

Study on Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The lead compound showed favorable solubility and metabolic stability in preclinical models, indicating its potential as a therapeutic agent against resistant bacterial strains .

Investigation into Anticancer Properties

Another study focused on the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to more significant anticancer effects. The study elucidated the compound's role in inducing apoptosis through caspase activation pathways.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-morpholin-3-ylphenol |

InChI |

InChI=1S/C10H13NO2/c12-9-3-1-2-8(6-9)10-7-13-5-4-11-10/h1-3,6,10-12H,4-5,7H2 |

InChI Key |

YVEBKSBZUBRRIY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.